

A Researcher's Guide to Commercial Pregnanediol-3-Glucuronide (PDG) ELISA Kits

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Compound of Interest

Compound Name: *5b-Pregnane-3a,20a-diol-d5*

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For researchers in endocrinology, reproductive biology, and drug development, the accurate quantification of pregnanediol-3-glucuronide (PDG), the primary urinary metabolite of progesterone, is crucial. Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive and high-throughput method for this purpose. This guide provides a comparative overview of several commercially available PDG ELISA kits, summarizing their performance characteristics to aid in selecting the most suitable kit for your research needs.

Levels of PDG in urine are highly correlated with serum progesterone levels, making its measurement a valuable non-invasive tool for tracking luteal activity, and studying various biological functions and disorders.

Performance Characteristics of Commercial PDG ELISA Kits

The selection of an appropriate ELISA kit depends on various factors, including sensitivity, the range of detection, precision, and the types of samples that can be analyzed. The following table summarizes the key performance characteristics of PDG ELISA kits from prominent manufacturers based on their publicly available data.

Feature	Cayman Chemical	Invitrogen	Arbor Assays	Abnova
Product Name	Pregnanediol-3-Glucuronide (PDG) ELISA Kit	Pregnanediol-3-Glucuronide (PDG) Competitive ELISA Kit	DetectX® Pregnanediol-3-Glucuronide (PDG) ELISA Kit	Pregnanediol-3-Glucuronide ELISA Kit
Catalog Number	501300	EIAPDG	K037-H	KA3398
Assay Type	Competitive ELISA	Competitive ELISA	Competitive ELISA	Competitive ELISA
Assay Range	0.4 - 50 ng/mL[1][2]	0.391 - 50 ng/mL[3]	Not specified, but standards range from 0.391 to 50 ng/mL[4]	0.391 - 50 ng/mL[5]
Sensitivity	0.94 ng/mL (80% B/B0)[1][2]	0.18 ng/mL[3]	0.180 ng/mL[6]	0.320 ng/mL[5]
Limit of Detection	0.23 ng/mL[1]	Not specified	Not specified	0.320 ng/mL[5]
Sample Types	Urine[2]	Urine, Fecal Extracts, Extracted Serum & Plasma, Tissue Culture Media[3]	Urine, Fecal Extracts, Extracted Serum & Plasma, Tissue Culture Media[6]	Urine, Fecal Extracts, Extracted Serum & Plasma, Tissue Culture Media[5]
Precision (CV%)	Not specified	Intra-assay: 4.1%, Inter-assay: 6.4%[3]	Not specified	Not specified
Assay Duration	~3 hours (2-hour incubation, 60 min development)[1]	2.5 hours[3]	2.5 hours[6]	Not specified
Cross-Reactivity	Progesterone: 25.8%, Cortisol: 0.35%,	Not specified	Not specified	Not specified

Testosterone:

0.006%^[1]

Experimental Protocol: A General Overview

While specific steps and reagent volumes may vary between kits, the fundamental workflow for a competitive pregnanediol ELISA is largely standardized. The following protocol outlines the typical experimental procedure. Always refer to the manufacturer's specific manual for the chosen kit.

Principle of the Method

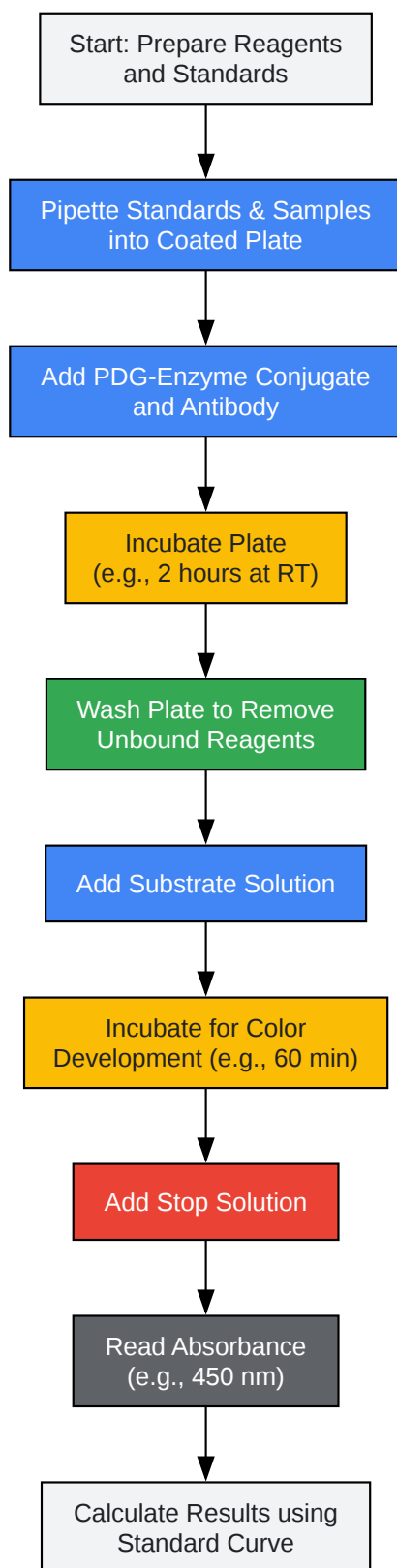
This is a competitive immunoassay. Unlabeled PDG present in the sample or standard competes with a fixed amount of enzyme-labeled PDG (e.g., PDG-peroxidase conjugate) for a limited number of binding sites on a specific anti-PDG antibody coated onto the microplate wells. After incubation, the unbound components are washed away. A substrate is then added, which reacts with the bound enzyme conjugate to produce a colored product. The intensity of the color is inversely proportional to the concentration of PDG in the sample.

Key Experimental Steps

- **Reagent Preparation:** Prepare all reagents, including standards, controls, and buffers, as instructed in the kit manual. This may involve reconstituting lyophilized components or diluting concentrated solutions.
- **Standard Curve Preparation:** A serial dilution of the provided PDG standard is performed to create a standard curve. This curve will be used to determine the concentration of PDG in the unknown samples.
- **Sample Addition:** Pipette standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate.
- **Addition of Conjugate and Antibody:** Add the PDG-enzyme conjugate and the polyclonal antibody to each well, initiating the competitive binding reaction.
- **Incubation:** The plate is covered and incubated for a specified period, typically 2 to 2.5 hours, at room temperature.^{[1][3][6]} This allows for the competitive binding to reach equilibrium.

- **Washing:** After incubation, the plate is washed multiple times with the provided wash buffer to remove any unbound reagents.
- **Substrate Addition and Development:** A substrate solution is added to each well. The plate is then incubated for a development period (e.g., 60 minutes), during which the enzyme converts the substrate into a colored product.[\[1\]](#)
- **Stopping the Reaction:** A stop solution is added to each well to terminate the enzymatic reaction.
- **Data Acquisition:** The absorbance (optical density) of each well is read using a microplate reader at a specific wavelength (typically 405 nm or 450 nm).[\[1\]](#)[\[3\]](#)
- **Data Analysis:** The concentration of PDG in the samples is calculated by plotting the absorbance values against the known concentrations of the standards to generate a standard curve.

Experimental Workflow Diagram



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Fig. 1: Generalized workflow for a competitive Pregnanediol-3-Glucuronide (PDG) ELISA.

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